molecular formula C21H26N2O4 B207646 (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one CAS No. 82375-30-2

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B207646
CAS No.: 82375-30-2
M. Wt: 370.4 g/mol
InChI Key: ZORKKCARNQAZRJ-YHEJMRRESA-N
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Description

Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens . It has a molecular weight of 370.44 and a formula of C21H26N2O4 .


Synthesis Analysis

Based on spectra data (UV, IR, 1H NMR, (13)C NMR and MS) and preparation of derivatives, the structures of humantenine and humantenirine were elucidated .


Molecular Structure Analysis

The Humantenirine molecule contains a total of 57 bond(s) . The chemical structure of Humantenirine includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Physical and Chemical Properties Analysis

Humantenirine has a molecular weight of 370.44 and a formula of C21H26N2O4 . It is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Metabolic Profile and Tissue Distribution Humantenirine, an active oxindole alkaloid extracted from Gelsemium elegans Benth (G. elegans), has been studied for its metabolic profile and tissue distribution in rats. Through HPLC/QqTOF-MS analysis, several metabolites were identified in liver microsomes. Post oral administration, humantenirine and its metabolites were found widely distributed in various tissues, notably in the liver and pancreas. The study suggests that humantenirine undergoes extensive metabolism, involving pathways such as demethylation, dehydrogenation, oxidation, and glucuronidation. This research contributes to understanding the pharmacokinetic characteristics of humantenirine and may assist in evaluating the pharmacology and toxicity of G. elegans (Qi et al., 2021).

Structural Elucidation Research on humantenirine includes the elucidation of its chemical structure. Using spectral data (UV, IR, 1H NMR, 13C NMR, and MS), along with the preparation of derivatives, the structures of humantenirine and another alkaloid, humantenine, were determined. The structural confirmation of humantenirine provides foundational knowledge for further chemical and pharmacological studies (Yang & Chen, 1984).

Discovery of New Alkaloids In the exploration of Gelsemium elegans, four new alkaloids, including humantenirine, were identified. The structure of humantenirine was established through spectral analysis, aiding in the expansion of knowledge on the chemical diversity of Gelsemium species. This discovery not only enriches the chemical database of plant alkaloids but also opens up possibilities for new pharmacological investigations (Lin et al., 1989).

Safety and Hazards

Humantenirine should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

A study has been conducted to explore the metabolic profile and tissue distribution of Humantenirine after oral administration in rats . This could provide a basis for future studies on the pharmacokinetic characteristics of Humantenirine and contribute to the evaluation of the pharmacology and toxicity of Gelsemium elegans .

Properties

IUPAC Name

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORKKCARNQAZRJ-YHEJMRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82375-30-2
Record name Humantenirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Reactant of Route 2
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Reactant of Route 3
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Reactant of Route 4
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Reactant of Route 5
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Reactant of Route 6
Reactant of Route 6
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

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